molecular formula C21H22N2O2 B4924231 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol

1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol

Cat. No. B4924231
M. Wt: 334.4 g/mol
InChI Key: OZHNUXYCXWSPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol, also known as Sudan I, is a synthetic azo dye that is commonly used as a coloring agent in various industries, including food, textile, and cosmetic. However, Sudan I has been classified as a genotoxic and carcinogenic compound, and its usage has been banned in many countries. In

Mechanism of Action

The genotoxic and carcinogenic effects of 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I are thought to be mediated by its metabolites, which can form DNA adducts and cause oxidative stress and inflammation. This compound I can be metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates, such as N-hydroxy-2-naphthylamine and N-acetoxy-2-naphthylamine, which can bind covalently to DNA and cause mutations. This compound I can also induce the production of reactive oxygen species and pro-inflammatory cytokines, which can damage DNA and promote tumor growth.
Biochemical and Physiological Effects:
This compound I has been shown to induce a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and cell proliferation. This compound I can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. Moreover, this compound I can alter the activity of enzymes involved in drug metabolism and detoxification, such as cytochrome P450 and glutathione S-transferase.

Advantages and Limitations for Lab Experiments

1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I is a useful tool for studying the genotoxic and carcinogenic properties of azo dyes. It can be used to investigate the mechanisms of DNA damage and mutation, as well as the role of oxidative stress and inflammation in cancer development. However, this compound I has some limitations for lab experiments, such as its low solubility in water and its potential toxicity to cells and animals. Moreover, this compound I may not fully represent the complex mixture of chemicals present in real-life exposure scenarios.

Future Directions

Future research on 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I should focus on the following areas:
1. Elucidating the molecular mechanisms of this compound I-induced DNA damage and mutation, including the role of reactive metabolites and DNA repair pathways.
2. Investigating the effects of this compound I on epigenetic modifications, such as DNA methylation and histone acetylation, which can affect gene expression and cell fate.
3. Developing new methods for detecting this compound I in food, water, and other environmental samples, and assessing the risk of exposure to this compound I in humans.
4. Evaluating the potential of this compound I as a biomarker for cancer risk assessment and early detection.
5. Developing alternative methods for coloring food and other products that do not rely on synthetic azo dyes, and promoting the use of natural and safe alternatives.
Conclusion:
In conclusion, this compound I is a synthetic azo dye that has been shown to have genotoxic and carcinogenic properties. Its usage has been banned in many countries, but it is still present in some food and cosmetic products. This compound I is a useful tool for studying the mechanisms of DNA damage and mutation, but it has some limitations for lab experiments. Future research on this compound I should focus on elucidating its molecular mechanisms and developing alternative methods for coloring products.

Synthesis Methods

The synthesis of 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I involves the reaction of 2-naphthol with 2-nitro-p-cresol in the presence of sulfuric acid, followed by reduction with sodium sulfide and diazotization with butyl nitrite. The final product is obtained by coupling the diazonium salt with 2-naphthol in the presence of sodium hydroxide.

Scientific Research Applications

1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I has been extensively studied for its genotoxic and carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell types, including human lymphocytes, liver cells, and colon cells. This compound I has also been found to promote the growth of tumors in animal models and to enhance the proliferation and invasion of cancer cells. Moreover, this compound I has been implicated in the development of bladder cancer, liver cancer, and other types of cancer in humans.

properties

IUPAC Name

1-[(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-4-13-25-20-12-9-15(2)14-18(20)22-23-21-17-8-6-5-7-16(17)10-11-19(21)24/h5-12,14,24H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHNUXYCXWSPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C)N=NC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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